2-Bromo-4'-methylpropiophenone
Overview
Description
2-Bromo-1-(p-tolyl)propan-1-one is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of propiophenone and is commonly used as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom attached to the alpha carbon of the propiophenone structure, which significantly influences its reactivity and applications.
Scientific Research Applications
2-Bromo-1-(p-tolyl)propan-1-one is utilized in various scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is employed in the development of new therapeutic agents, particularly in the synthesis of compounds with potential anticancer or antimicrobial properties.
Industry: The compound is used in the production of dyes, fragrances, and other specialty chemicals
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is often used as a chemical intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Mode of Action
It’s known that brominated compounds like this one often act as electrophiles, reacting with nucleophiles in various chemical reactions .
Biochemical Pathways
It’s known that this compound can be involved in reactions such as the suzuki-miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-1-(p-tolyl)propan-1-one are not well-documented. As a small organic molecule, it’s likely to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys or liver. These properties can be significantly influenced by the specific chemical structure of the compound .
Result of Action
It’s known that this compound can be converted into a corresponding alcohol, with the introduction of a new hydrogen atom .
Action Environment
The action, efficacy, and stability of 2-Bromo-1-(p-tolyl)propan-1-one can be influenced by various environmental factors. For example, the compound’s reactivity can be affected by the presence of other substances, the pH of the environment, temperature, and pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(p-tolyl)propan-1-one can be synthesized through various methods. One common approach involves the bromination of 1-(p-tolyl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-1-(p-tolyl)propan-1-one may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction conditions, such as temperature and concentration, can optimize the production process. Additionally, the purification of the final product is often achieved through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(p-tolyl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Formation of 2-bromo-1-(p-tolyl)propan-1-ol.
Oxidation: Formation of 2-bromo-1-(p-tolyl)propanoic acid.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4’-methylpropiophenone: Similar in structure but with a different substitution pattern on the aromatic ring.
1-Bromo-2-propanol: Contains a bromine atom and a hydroxyl group on the same carbon chain.
4-Methylpropiophenone: Lacks the bromine atom but shares the p-tolyl and propiophenone structure
Uniqueness
2-Bromo-1-(p-tolyl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and applications. The presence of the bromine atom at the alpha position enhances its electrophilic nature, making it a valuable intermediate in various synthetic pathways. Additionally, the p-tolyl group provides steric and electronic effects that influence the compound’s behavior in chemical reactions .
Properties
IUPAC Name |
2-bromo-1-(4-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLUPIIIHOOPNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370105 | |
Record name | 2-Bromo-1-(4-methylphenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451-82-7 | |
Record name | 2-Bromo-1-(4-methylphenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4'-methylpropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Bromo-4'-methylpropiophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3ZPM7TKH9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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